molecular formula C6H10N2OS B172319 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol CAS No. 161715-27-1

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol

Cat. No.: B172319
CAS No.: 161715-27-1
M. Wt: 158.22 g/mol
InChI Key: SBRPTNRHTKKATC-UHFFFAOYSA-N
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Description

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol is a chemical compound that features a thiazole ring fused with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol typically involves the reaction of thiazole derivatives with azetidine precursors under controlled conditions. One common method involves the cyclization of appropriate thiazole and azetidine intermediates in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol is unique due to its specific combination of a thiazole and azetidine ring with a hydroxyl group.

Properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c9-5-3-8(4-5)6-7-1-2-10-6/h5,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRPTNRHTKKATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450764
Record name 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161715-27-1
Record name 1-(4,5-Dihydro-2-thiazolyl)-3-azetidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161715-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 109 mg of 3-hydroxyazetidine HCl [Compound (15)] in 5 ml of ethanol was added a mixture of 133 mg of 2-methylthiothiazoline [Compound (16)] and sodium methoxide (0.9 equivalent mole), and the reaction mixture was refluxed for 8 hours. After removal of the solvent under reduced pressure, the resulting residue was dissolved in chloroform and washed with saturated saline solution. After removal of the solvent under reduced pressure, the resulting residue was washed with diethylether to give 119 mg (81.5%) of 3-hydroxy-1-(thiazolin-2-yl)azetidine [Compound (17)] as crystals.
Quantity
109 mg
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reactant
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sodium methoxide
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Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 109 mg of 3-hydroxyazetidine.HCl [Compound (1)] in 5 ml of ethanol was added a mixture of 133 mg of 2-methylthiazoline [Compound (2)] and sodium methoxide, and the reaction mixture was refluxed for 8 hours. After removal of the solvent under reduced pressure, the resulting residue was dissolved in chloroform and washed with 50% aqueous potassium carbonate solution. The solvent was removed under reduced pressure to give 119 mg (81.5%) of 3-hydroxy-1-(thiazolin-2-yl)azetidine [Compound (3)] as a crystaline.
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109 mg
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Synthesis routes and methods III

Procedure details

A 1.5 ml solution of acetonitrile anhydride containing 219 mg of 3-hydroxyazetidine hydrochloride (5) was cooled to 0° C. in the stream of nitrogen, and, to this solution, there were added 0.31 ml of triethylamine and subsequently a 0.3 ml solution of acetonitrile anhydride containing 250 mg of chloroethylisothiocyanate dissolved therein, and the resultant solution was stirred for 30 minutes at the same temperature, and, after left still until it had a room temperature, the solution was further stirred for two hours. Next, dichloromethane was added to the reaction liquid, and the resultant solution was washed with a saturated aqueous solution of potassium carbonate, and, thereafter, the dichloromethane layer was dried with magnesium sulfate, and then was condensed under reduced pressure, and, thus, there was obtained 300 mg (yield: 95%) of 3-hydroxy-1-(1,3-thiazolin-2-yl)azetidine (6) in the form of colorless needle crystal.
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